3-Hydroxypropionic Acid-D4 Sodium Salt

Mass Spectrometry Isotopic Purity Internal Standard

Non-isotopic internal standards risk inaccurate 3-HP quantification due to differential matrix effects and recovery. 3-Hydroxypropionic Acid-D4 Sodium Salt eliminates this variability. • +4 Da mass shift ensures selective detection against endogenous background • Co-elution with analyte corrects for matrix effects and instrument drift • Solid salt form enables reproducible calibration curve preparation Ideal for newborn screening assays, metabolic engineering fermentation monitoring, and regulatory-compliant PK studies.

Molecular Formula C3H5NaO3
Molecular Weight 116.08 g/mol
Cat. No. B13852993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropionic Acid-D4 Sodium Salt
Molecular FormulaC3H5NaO3
Molecular Weight116.08 g/mol
Structural Identifiers
SMILESC(CO)C(=O)[O-].[Na+]
InChIInChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2;
InChIKeyAVXDKPABPXSLIZ-PBCJVBLFSA-M
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypropionic Acid-D4 Sodium Salt: A Deuterium-Labeled Internal Standard for LC-MS Quantitation of 3-HP in Metabolomics


3-Hydroxypropionic Acid-D4 Sodium Salt (3-HP-D4) is a stable isotope-labeled (SIL) internal standard. It is the deuterated analog of 3-hydroxypropionic acid (3-HP) sodium salt, an endogenous metabolite and key industrial building block [1]. In this molecule, four hydrogen atoms are replaced by deuterium, resulting in a molecular weight of 116.08 g/mol and an exact mass of 116.03874528 Da [2]. The compound is primarily used to ensure precise and accurate quantitation of the non-labeled 3-HP analyte in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) .

Why Non-Isotopic Internal Standards Cannot Match the Accuracy of 3-Hydroxypropionic Acid-D4 Sodium Salt


In quantitative LC-MS workflows for 3-HP, using a non-isotopic structural analog as an internal standard introduces significant risks to data integrity. Analogs can exhibit different extraction recoveries, ionization efficiencies, and chromatographic behaviors, leading to inaccurate quantification [1]. Only a stable isotope-labeled (SIL) version, such as 3-HP-D4, co-elutes with the analyte and experiences near-identical matrix effects and instrument variability. This physical-chemical mimicry is essential for correcting signal fluctuations and achieving the high precision demanded by clinical diagnostics and metabolic research [2]. Attempting to substitute a non-isotopic standard compromises the very foundation of the analytical method's reliability.

Quantitative Evidence for Selecting 3-Hydroxypropionic Acid-D4 Sodium Salt Over Alternative Internal Standards


Mass Spectrometric Selectivity: A +4 Da Shift Versus Potential Interference from 13C Isotopologues

3-Hydroxypropionic Acid-D4 Sodium Salt provides a defined mass shift of +4 Da from the unlabeled 3-HP analyte, ensuring a clear and unambiguous signal in the mass spectrometer. While a 13C-labeled internal standard like [13C3]-3-Hydroxypropionic acid sodium salt also provides a mass shift (+3 Da), the D4 labeling offers a larger and potentially less ambiguous window, particularly when considering the natural abundance of 13C isotopes in the analyte itself. This helps to minimize isotopic cross-talk, a known source of systematic error in quantitative analysis [1].

Mass Spectrometry Isotopic Purity Internal Standard

Chromatographic Co-Elution: Mitigating Deuterium-Induced Retention Time Shifts

A known limitation of deuterated internal standards is the potential for a deuterium isotope effect, where the 2H-labeled compound elutes at a slightly different retention time than the 1H-analyte. This shift can cause the internal standard to experience a different matrix effect (e.g., ion suppression), thereby reducing its ability to correct for analyte signal variation [1]. The extent of this shift is compound-dependent. While a systematic comparison for 3-HP is lacking, studies on similar small organic acids suggest this effect can be minimized by ensuring the deuterium atoms are placed on non-exchangeable carbons and not near acidic protons [2]. The specific placement of the four deuterium atoms on the 2,2,3,3 positions of 3-HP-D4 [3] is a structural feature designed to mitigate this issue, making it a more reliable standard than one with a less optimized labeling pattern.

Liquid Chromatography Matrix Effects Isotope Effects

Physical Form Advantage: Solid Salt Form Enables Precise Gravimetric Preparation

3-Hydroxypropionic Acid-D4 Sodium Salt is supplied as a white to off-white solid, which offers a significant practical advantage in analytical workflows. The solid form allows for accurate gravimetric preparation of stock and working solutions, which is critical for achieving high quantitative precision . In contrast, the unlabeled 3-hydroxypropionic acid is an acidic viscous liquid [1]. Preparing precise standard solutions from a liquid can be more challenging due to issues with viscosity, density, and hygroscopicity, which can introduce volumetric errors and compromise method accuracy.

Analytical Chemistry Method Development Standard Preparation

Optimal Application Scenarios for 3-Hydroxypropionic Acid-D4 Sodium Salt Based on Quantifiable Differentiation


Accurate Quantitation of 3-Hydroxypropionic Acid in Dried Blood Spots for Newborn Screening

In clinical diagnostics, particularly in newborn screening for inborn errors of metabolism like propionic acidemia, the precise quantitation of 3-HP in dried blood spots (DBS) is critical. The use of 3-HP-D4 as an internal standard is essential for this second-tier LC-MS/MS assay. Its co-elution with the analyte ensures accurate compensation for the significant matrix effects inherent in DBS samples, enabling reliable differentiation between normal and pathological 3-HP levels [1].

Robust Quantitative Analysis in Bioprocessing and Metabolic Engineering

For researchers developing microbial strains for the bio-based production of 3-HP and its derivatives (e.g., acrylic acid, 1,3-propanediol), precise quantitation of 3-HP titers is fundamental . Utilizing 3-HP-D4 as an internal standard in LC-MS analysis allows for accurate, high-throughput monitoring of 3-HP concentration in complex fermentation broths. The solid salt form of the standard further enhances the reproducibility of preparing calibration curves across multiple experiments and operators .

Development and Validation of Pharmacokinetic (PK) Assays

When developing bioanalytical methods to study the PK of 3-HP-based drugs or prodrugs, regulatory guidelines (e.g., from the FDA) strongly recommend the use of a stable isotope-labeled internal standard to ensure assay accuracy and precision [2]. 3-HP-D4 serves as the optimal choice for these studies. Its defined +4 Da mass shift [3] provides the selectivity needed to distinguish the drug-derived 3-HP from the endogenous background, which is a common and significant challenge in PK studies of endogenous compounds [4].

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